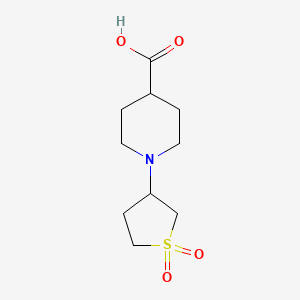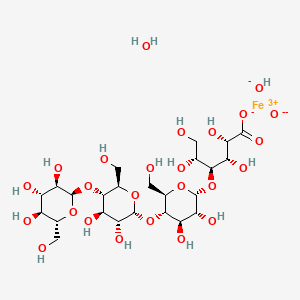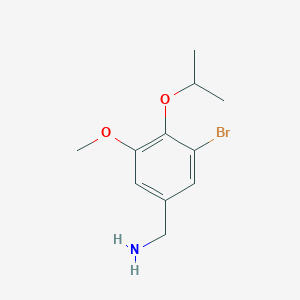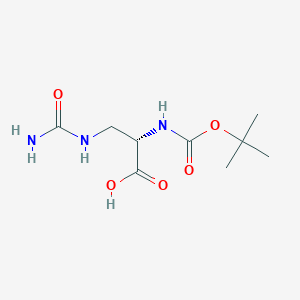
2-Azepan-1-YL-propylamine
Descripción general
Descripción
2-Azepan-1-yl-propylamine is a chemical compound with the CAS Number: 900718-02-7 and a molecular weight of 156.27 . Its IUPAC name is 2-(1-azepanyl)propylamine .
Molecular Structure Analysis
The InChI code for 2-Azepan-1-yl-propylamine is 1S/C9H20N2/c1-9(8-10)11-6-4-2-3-5-7-11/h9H,2-8,10H2,1H3 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación
Protein Kinase Inhibition
Azepane derivatives, including 2-Azepan-1-YL-propylamine, have been studied for their potential as inhibitors of protein kinases such as PKB-alpha and PKA. These compounds have shown promise in molecular modeling studies and have been evaluated for their in vitro inhibitory activity and plasma stability (Breitenlechner et al., 2004).
Antioxidant Activity
Azepane derivatives have been synthesized and evaluated for their antioxidant properties. Studies have shown that coupling azepane derivatives with different amino acids can enhance their antioxidant activities, making them potential candidates for therapeutic applications (Kumar, Kumar, & Naik, 2009).
Herbicidal Activity
Azepane-based compounds have been designed and tested for herbicidal activities against plants like rape and barnyard grass. These studies have led to the development of compounds with moderate herbicidal activity, highlighting the potential of azepane derivatives in agricultural applications (Wang et al., 2006).
Non-Linear Optical Properties
Research has been conducted on the electronic properties of azepane derivatives, including their non-linear optical properties. These studies use density functional theory and natural bond orbital analysis to understand the molecular behavior of azepane derivatives, which could be useful in the development of optical materials (Ulaş, 2020).
Biomaterials and Drug Delivery
Azepane derivatives have been used to modify hyaluronan, a biomaterial, to optimize its properties for injectability and additive manufacturing. This modification is significant in the field of regenerative medicine and drug delivery systems, demonstrating the versatility of azepane derivatives in biomedical applications (Petta, Eglin, Grijpma, & D’Este, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
2-(azepan-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(8-10)11-6-4-2-3-5-7-11/h9H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMREOZJKDEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azepan-1-YL-propylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



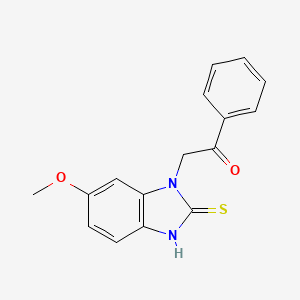

![5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3165528.png)
![2-methyl-2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3165544.png)

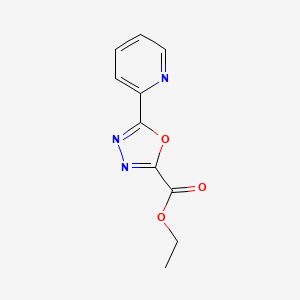

![2-[[(3-Bromo-4-methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3165566.png)
![2-{[2-(3-Bromo-4-methoxybenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3165568.png)
